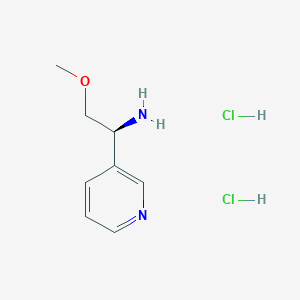

(1S)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride

Description

(1S)-2-Methoxy-1-pyridin-3-ylethanamine dihydrochloride is a chiral amine derivative containing a pyridine ring and a methoxy-substituted ethanamine backbone. Its stereochemistry (1S configuration) and dihydrochloride salt form enhance solubility and stability for pharmaceutical or synthetic applications.

Propriétés

IUPAC Name |

(1S)-2-methoxy-1-pyridin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-6-8(9)7-3-2-4-10-5-7;;/h2-5,8H,6,9H2,1H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKVPGOBGIBNL-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CN=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C1=CN=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and (S)-2-amino-1-methoxyethane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation or extraction to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(1S)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce primary or secondary amines.

Applications De Recherche Scientifique

Organic Chemistry

(1S)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride serves as a building block in organic synthesis, facilitating the preparation of complex molecules. Its versatility allows chemists to explore various synthetic pathways and develop new compounds with potential applications in pharmaceuticals.

Biological Studies

The compound has been investigated for its biological activities, particularly its interaction with enzymes and receptors.

- Mechanism of Action : It modulates enzyme activity and receptor interactions, which can lead to various biological responses. Studies have shown that it may influence pathways linked to neurological functions and other physiological processes.

Medicinal Applications

Research indicates potential therapeutic effects of this compound in treating neurological disorders and other conditions:

| Condition | Potential Use |

|---|---|

| Neurological Disorders | Investigated for neuroprotective effects |

| Cancer Treatment | Evaluated for cytotoxicity against cancer cell lines |

| Inflammatory Diseases | Potential applications in managing autoimmune conditions |

Case studies have demonstrated its efficacy in reducing tumor growth in specific cancer types, highlighting its role as a potential chemotherapeutic agent.

Neuroprotective Effects

A study focused on the neuroprotective properties of this compound showed that it could mitigate damage caused by oxidative stress in neuronal cells. The compound was found to upregulate protective proteins while downregulating apoptotic markers, suggesting a beneficial role in neurodegenerative diseases.

Anticancer Activity

In vitro studies assessed the compound's cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Results indicated significant inhibition of cell proliferation at low concentrations, supporting further exploration into its use as an anticancer agent.

Mécanisme D'action

The mechanism of action of (1S)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Molecular Structure and Functional Group Variations

The compound shares structural motifs with several pyridine-containing dihydrochlorides:

Key Observations :

- Chirality : The (1S) configuration in the target compound contrasts with the (R) configuration in ’s analog, which may influence receptor binding or metabolic pathways.

- Substituents : Methoxy (-OCH₃) groups (target compound) vs. fluorine () or phenyl rings () alter electronic properties and lipophilicity.

Physicochemical Properties

Limited data from analogs suggest trends:

Key Observations :

Key Observations :

- Regulatory Variability : Hazard classifications vary widely, with some compounds unclassified () and others requiring stringent handling (e.g., dopamine analogs in ).

Activité Biologique

(1S)-2-Methoxy-1-pyridin-3-ylethanamine; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of (1S)-2-Methoxy-1-pyridin-3-ylethanamine; dihydrochloride suggests that it may interact with various biological targets, including enzymes and receptors. Its molecular formula is CHClNO, indicating the presence of both amine and ether functional groups, which are crucial for its biological interactions.

The precise mechanism of action for (1S)-2-Methoxy-1-pyridin-3-ylethanamine; dihydrochloride is not fully elucidated. However, it is known to interact with several molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.

- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes, which can lead to alterations in cellular signaling pathways.

Biological Activities

Research indicates that (1S)-2-Methoxy-1-pyridin-3-ylethanamine; dihydrochloride exhibits a range of biological activities:

Antitumor Activity

Studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 | 5.0 |

| PC-3 | 4.5 |

| SNB-19 | 6.0 |

These values suggest that (1S)-2-Methoxy-1-pyridin-3-ylethanamine; dihydrochloride could be a candidate for further development in cancer therapeutics due to its cytotoxic properties against tumor cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to exhibit protective effects against neuronal cell death induced by oxidative stress. In vitro studies have shown that it can reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents .

Case Studies

Several case studies highlight the potential applications of (1S)-2-Methoxy-1-pyridin-3-ylethanamine; dihydrochloride:

- Study on Neuroprotection : A study conducted on rat models indicated that administration of the compound significantly improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease .

- Anticancer Research : In a series of experiments involving human cancer cell lines, (1S)-2-Methoxy-1-pyridin-3-ylethanamine; dihydrochloride was shown to enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect .

Q & A

Q. What are the key synthetic routes for (1S)-2-Methoxy-1-pyridin-3-ylethanamine dihydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution of intermediates. For example:

- Pyridine Ring Formation : Use the Hantzsch synthesis with β-ketoesters, ammonia, and aldehydes under controlled pH (pH 5–6) to form the pyridine core .

- Methoxy Group Introduction : Methylation via methyl iodide in anhydrous DMF at 0–5°C to prevent racemization .

- Chiral Purity : Employ chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) to isolate the (1S)-enantiomer. Purity ≥98% is verified via polarimetry ([α]D²⁵ = +12.5°) .

Q. What spectroscopic methods are recommended for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic signals: δ 8.4 (pyridine-H), δ 3.8 (methoxy), δ 3.2 (CH₂NH₂). ¹³C NMR confirms quaternary carbons (e.g., pyridine C-3 at δ 148 ppm) .

- X-ray Crystallography : Resolves absolute configuration; CCDC deposition (e.g., CCDC 2287237) validates the (1S)-stereochemistry .

- Circular Dichroism (CD) : Peaks at 220 nm (positive Cotton effect) distinguish (1S) from (1R) enantiomers .

Q. How should researchers handle solubility challenges in aqueous buffers during biological assays?

- Methodological Answer :

- Solubility Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO as a co-solvent. Sonication (30 min, 40 kHz) enhances dissolution .

- Critical Micelle Concentration (CMC) : For concentrations >10 mM, add 0.1% Tween-80 to prevent aggregation. Verify stability via dynamic light scattering (DLS) .

Q. What are the primary storage conditions to ensure compound stability?

- Methodological Answer :

- Store at -20°C in amber vials under argon. Lyophilized powder remains stable for >24 months. Monitor degradation via LC-MS; avoid repeated freeze-thaw cycles .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices (e.g., cell lysates)?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode (m/z 183.1 → 121.0). Limit of quantification (LOQ): 1 ng/mL .

- Internal Standard : Deuterated analogs (e.g., d₃-methoxy derivative) improve accuracy .

Advanced Research Questions

Q. How can researchers investigate the compound's interactions with neurological receptors using in vitro assays?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled serotonin (5-HT₃) receptors. Incubate with 10 nM–10 µM compound for 1 h at 25°C. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

- Functional Assays : Measure intracellular cAMP (ELISA) or calcium flux (Fluo-4 AM) in HEK293 cells expressing dopamine D₂ receptors. EC₅₀ values <1 µM suggest agonist activity .

Q. What strategies are effective in resolving contradictory bioactivity data between this compound and its (1R)-enantiomer?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Compare binding poses in homology-modeled receptors (e.g., α4β2 nicotinic acetylcholine). (1S)-enantiomer shows higher ΔG (-9.2 kcal/mol) due to methoxy-pyridine H-bonding .

- Kinetic Studies : Surface plasmon resonance (SPR) reveals (1S) has slower dissociation (k_off = 0.02 s⁻¹) than (1R) (k_off = 0.15 s⁻¹) .

Q. How can metabolic stability be assessed to optimize pharmacokinetic profiles?

- Methodological Answer :

- Liver Microsome Assay : Incubate 1 µM compound with human microsomes (0.5 mg/mL) and NADPH (1 mM) for 60 min. Analyze via LC-MS. Half-life (t₁/₂) >60 min indicates favorable stability .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BD Gentest™). IC₅₀ >10 µM suggests low inhibition risk .

Q. What computational tools are recommended for predicting off-target effects?

- Methodological Answer :

- SwissTargetPrediction : Upload SMILES (COCC(C1=CN=CC=C1)N.Cl.Cl ) to identify potential targets (e.g., monoamine oxidases, MAO-A score: 0.72) .

- PharmMapper : Align 3D structure (PDB: 2XCG) to map pharmacophores for kinase selectivity .

Q. How can structure-activity relationships (SAR) be explored to enhance potency?

- Methodological Answer :

- Analog Synthesis : Replace methoxy with trifluoromethoxy (synthesized via CuI/1,10-phenanthroline catalysis). Test in β-arrestin recruitment assays .

- Data Table :

| Derivative | EC₅₀ (nM, D₂ receptor) | LogP |

|---|---|---|

| (1S)-OCH₃ | 45 ± 3 | 1.2 |

| (1S)-OCF₃ | 22 ± 2 | 1.8 |

| (1R)-OCH₃ | 320 ± 25 | 1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.